2H-1,4-Thiazin-3(4H)-one, 2-(4-chlorophenyl)dihydro-
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Overview
Description
2H-1,4-Thiazin-3(4H)-one, 2-(4-chlorophenyl)dihydro- is an organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Thiazin-3(4H)-one, 2-(4-chlorophenyl)dihydro- typically involves the following steps:
Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur-containing reagent, such as thiourea.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a precursor thiazine compound reacts with a 4-chlorophenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: The 4-chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2H-1,4-Thiazin-3(4H)-one, 2-(4-chlorophenyl)dihydro- is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of thiazine derivatives with biological macromolecules. Its structural features may allow it to bind to specific proteins or nucleic acids, providing insights into biochemical pathways.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for developing treatments for various diseases, including infections and cancer.
Industry
In industrial applications, 2H-1,4-Thiazin-3(4H)-one, 2-(4-chlorophenyl)dihydro- can be used in the production of specialty chemicals, agrochemicals, and dyes. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2H-1,4-Thiazin-3(4H)-one, 2-(4-chlorophenyl)dihydro- depends on its specific application. In medicinal chemistry, it may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. The 4-chlorophenyl group can enhance its binding affinity and specificity for these targets. The thiazine ring can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Thiazin-3(4H)-one: Lacks the 4-chlorophenyl group, which can affect its chemical properties and applications.
2H-1,4-Thiazin-3(4H)-one, 2-phenyl-: Similar structure but with a phenyl group instead of a 4-chlorophenyl group.
2H-1,4-Thiazin-3(4H)-one, 2-(4-methylphenyl)-: Contains a 4-methylphenyl group, which can influence its reactivity and biological activity.
Uniqueness
The presence of the 4-chlorophenyl group in 2H-1,4-Thiazin-3(4H)-one, 2-(4-chlorophenyl)dihydro- imparts unique chemical and biological properties. This group can enhance the compound’s reactivity, binding affinity, and specificity for certain targets, making it distinct from other thiazine derivatives.
Properties
Molecular Formula |
C10H10ClNOS |
---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)thiomorpholin-3-one |
InChI |
InChI=1S/C10H10ClNOS/c11-8-3-1-7(2-4-8)9-10(13)12-5-6-14-9/h1-4,9H,5-6H2,(H,12,13) |
InChI Key |
FRRFWPTXLKLQRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(C(=O)N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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